![molecular formula C7H9F3O4 B14917127 2-[3-(Trifluoromethoxy)cyclobutyl]oxyacetic acid](/img/structure/B14917127.png)
2-[3-(Trifluoromethoxy)cyclobutyl]oxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Trifluoromethoxy)cyclobutyl]oxyacetic acid is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethoxy group imparts distinct properties to the compound, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethoxy)cyclobutyl]oxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions . The choice of solvent and temperature also plays a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[3-(Trifluoromethoxy)cyclobutyl]oxyacetic acid has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical tool.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethoxy)cyclobutyl]oxyacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-[3-(Trifluoromethyl)cyclobutyl]oxyacetic acid: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-[3-(Methoxy)cyclobutyl]oxyacetic acid: Contains a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 2-[3-(Trifluoromethoxy)cyclobutyl]oxyacetic acid imparts unique properties, such as increased stability and lipophilicity, compared to its analogs . These properties can enhance the compound’s performance in various applications, making it a valuable addition to the toolkit of researchers and industrial chemists.
Properties
Molecular Formula |
C7H9F3O4 |
|---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
2-[3-(trifluoromethoxy)cyclobutyl]oxyacetic acid |
InChI |
InChI=1S/C7H9F3O4/c8-7(9,10)14-5-1-4(2-5)13-3-6(11)12/h4-5H,1-3H2,(H,11,12) |
InChI Key |
PLUGBNQLEAERCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OC(F)(F)F)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3r,5S)-Ethyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14917050.png)
![Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14917054.png)
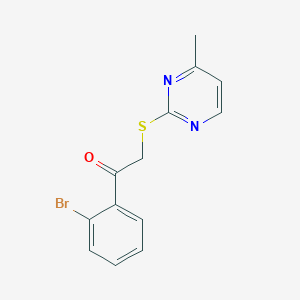
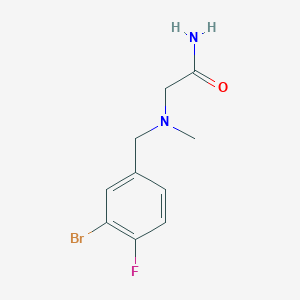
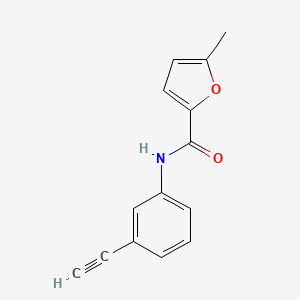
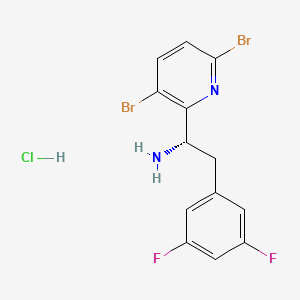
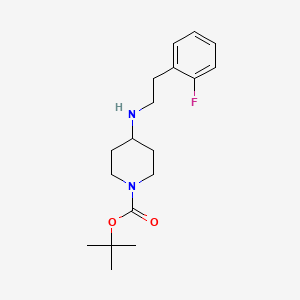

![4-hydroxy-3-[(1E)-1-(2-phenylhydrazinylidene)ethyl]-2H-chromen-2-one](/img/structure/B14917096.png)
![6-hydroxy-2-[(E)-2-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B14917098.png)
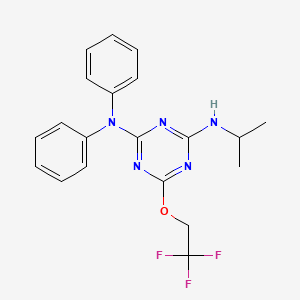
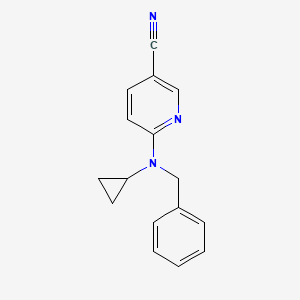
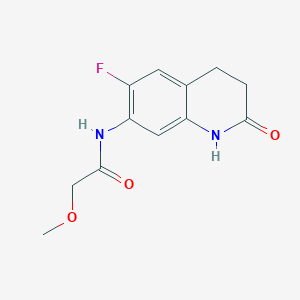
![Methyl 3-{2,2,2-trichloro-1-[(furan-2-ylcarbonyl)amino]ethoxy}benzoate](/img/structure/B14917120.png)
